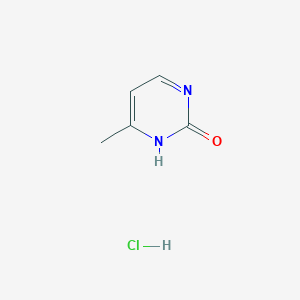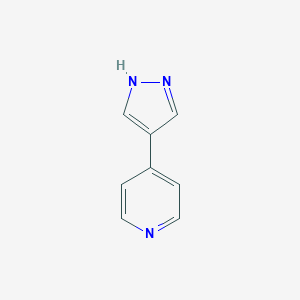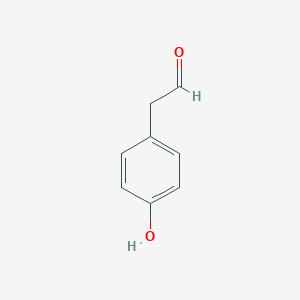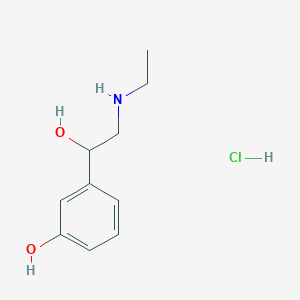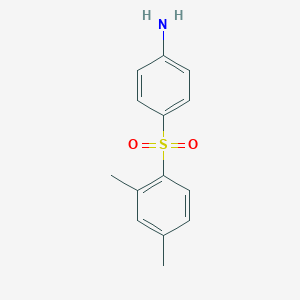
Didesmethylsibutramine
Overview
Description
Mechanism of Action
Target of Action
Didesmethylsibutramine primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The ®-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Biochemical Pathways
The inhibition of neurotransmitter reuptake by this compound affects various biochemical pathways. By increasing the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, it modulates the signaling pathways associated with these neurotransmitters .
Pharmacokinetics
Following sibutramine administration in humans, this compound (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft . This can lead to various physiological effects, including appetite suppression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain drugs (such as CYP2B6 inhibitors) can affect its metabolism and thereby its action . Genetic factors, such as the individual’s CYP2B6 genotype, can also influence the drug’s metabolism and efficacy .
Biochemical Analysis
Biochemical Properties
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . The ®-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Cellular Effects
The cellular effects of this compound are primarily due to its role as a triple reuptake inhibitor. By blocking the reuptake of serotonin, dopamine, and norepinephrine, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, blocking their reabsorption and increasing their concentrations in the synaptic cleft . This can lead to enhanced neurotransmission and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 .
Dosage Effects in Animal Models
It is known that the ®-enantiomer of this compound possesses significantly stronger anorectic activity in animals .
Metabolic Pathways
This compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This suggests that it is involved in the metabolic pathways of the cytochrome P450 system.
Subcellular Localization
Given its role as a reuptake inhibitor, it is likely to be localized at the neuronal synapses where it can interact with the reuptake transporters of serotonin, dopamine, and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didesmethylsibutramine is synthesized through the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . The synthetic route involves the following steps:
Starting Material: Desmethylsibutramine.
Reaction: N-demethylation using CYP2B6 enzyme.
Conditions: The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective removal of the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of desmethylsibutramine are subjected to n-demethylation.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions: Didesmethylsibutramine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Substituted derivatives with modified functional groups
Scientific Research Applications
Didesmethylsibutramine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of sibutramine and its metabolites.
Biology: Studied for its effects on neurotransmitter reuptake and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its anorectic effects and potential therapeutic applications in weight management.
Industry: Utilized in the development of weight loss supplements and pharmaceuticals
Comparison with Similar Compounds
Sibutramine: The parent compound, which is also a triple reuptake inhibitor.
Desmethylsibutramine: The immediate precursor to didesmethylsibutramine, also an active metabolite of sibutramine.
Chlorosipentramine: Another compound with similar anorectic effects.
Uniqueness: this compound is unique due to its potent triple reuptake inhibition and its specific metabolic pathway involving the n-demethylation of desmethylsibutramine. Its ®-enantiomer exhibits stronger anorectic activity compared to other similar compounds .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004734 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-54-9 | |
| Record name | N-Didesmethylsibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Didemethylsibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDESMETHYLSIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

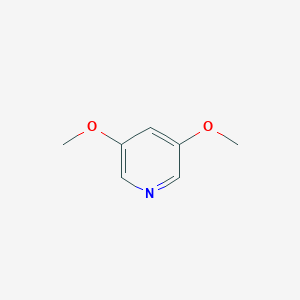
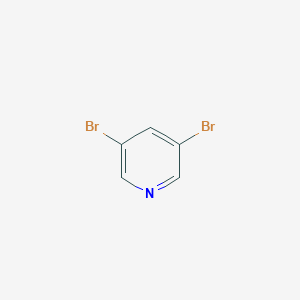
![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
